Lipophilicity Differentiation Across Alkoxy Chain Lengths
The computed XLogP3-AA value for 3-chloro-2-(2-methylpropoxy)pyridin-4-OL is 2.5, which is 1.3 log units higher than the 2-methoxy analog (XLogP3-AA = 1.2) and 1.0 log unit higher than the 2-ethoxy analog (XLogP3-AA = 1.5) [1][2]. Compared with the des-alkoxy baseline compound 3-chloro-4-hydroxypyridine (XLogP3-AA = 1.0), the isobutoxy-substituted target compound exhibits a 1.5 log unit increase [3]. This quantitative lipophilicity ranking (isobutoxy > ethoxy > methoxy > H) is consistent with the increasing carbon count and branching of the 2-alkoxy substituent and directly impacts predicted membrane permeability and non-specific protein binding.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.5 |
| Comparator Or Baseline | 2-Methoxy analog (CAS 1227600-52-3): XLogP3-AA = 1.2; 2-Ethoxy analog (CAS 2056110-43-9): XLogP3-AA = 1.5; Des-alkoxy parent (CAS 89284-20-8): XLogP3-AA = 1.0 |
| Quantified Difference | ΔXLogP3-AA = +1.3 vs. 2-methoxy; +1.0 vs. 2-ethoxy; +1.5 vs. des-alkoxy |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2019.06.18); values retrieved from PubChem compound records |
Why This Matters
A 1.0–1.5 log unit lipophilicity increase translates to approximately 10- to 30-fold higher predicted membrane partitioning, which is critical when selecting a pyridinol building block for cell-permeable probe or lead compound synthesis.
- [1] PubChem CID 125116305 (Target compound). XLogP3-AA = 2.5. View Source
- [2] PubChem CID 72212892 (2-Methoxy analog). XLogP3-AA = 1.2; PubChem CID 131676984 (2-Ethoxy analog). XLogP3-AA = 1.5. View Source
- [3] PubChem CID 2762929 (3-Chloro-4-hydroxypyridine). XLogP3-AA = 1.0. View Source
